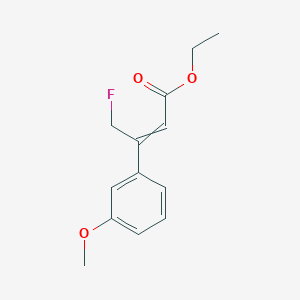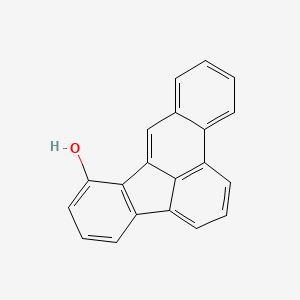
Benz(e)acephenanthrylen-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(e)acephenanthrylen-7-ol is an organic compound with the chemical formula C20H12O It is a polycyclic aromatic hydrocarbon (PAH) that consists of four benzene rings around a five-membered ring, with a hydroxyl group attached at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(e)acephenanthrylen-7-ol typically involves multiple steps. One common method starts with the cyclization of 4-(5-acenapthenyl)butyric acid. This process involves several intermediate steps, including the formation of a vinylic bridge, which is crucial for the final structure of the compound .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
Benz(e)acephenanthrylen-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while substitution reactions may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
Benz(e)acephenanthrylen-7-ol has several applications in scientific research, including:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Researchers study its effects on biological systems, including its potential as a biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of Benz(e)acephenanthrylen-7-ol involves its interaction with specific molecular targets and pathways. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benz(e)acephenanthrylen-7-ol include:
Acephenanthrylene: A tetracyclic polycyclic aromatic hydrocarbon with a similar structure but without the hydroxyl group.
Benzo[e]fluoranthene: Another polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group at the 7th position
Propiedades
Número CAS |
81824-10-4 |
|---|---|
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-17-ol |
InChI |
InChI=1S/C20H12O/c21-18-10-4-9-16-15-8-3-7-14-13-6-2-1-5-12(13)11-17(19(14)15)20(16)18/h1-11,21H |
Clave InChI |
CGFSZMCPBMMNSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
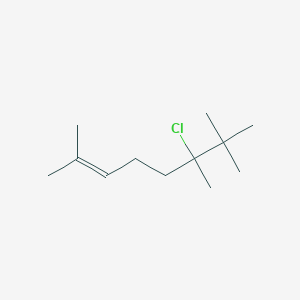
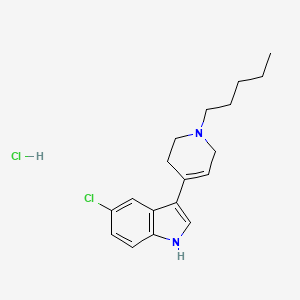
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
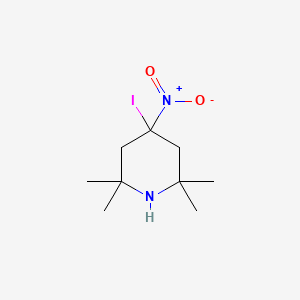
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)

phosphanium bromide](/img/structure/B14427410.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

